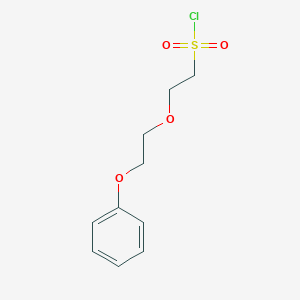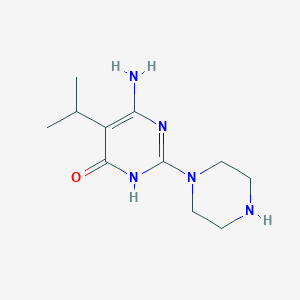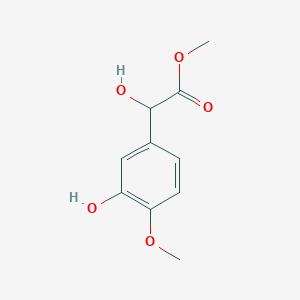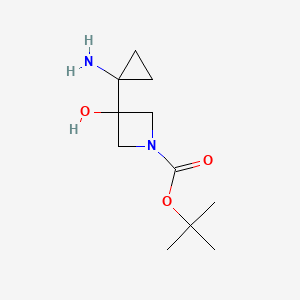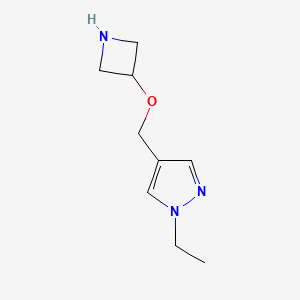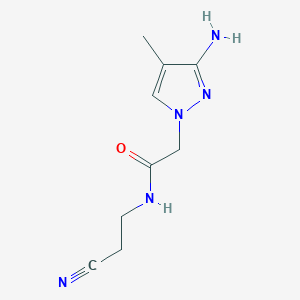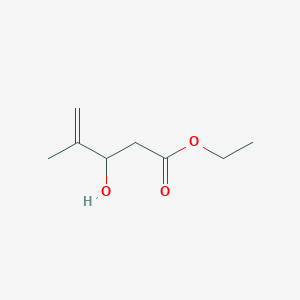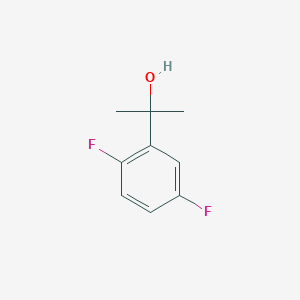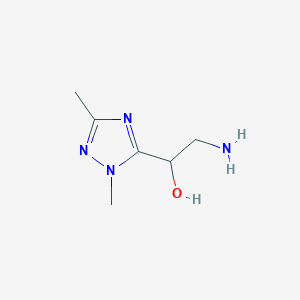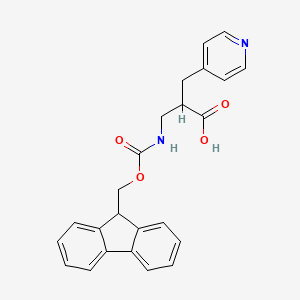
3-(2,4-Dimethylphenyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzonitrile core substituted with a 2,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:
2,4-Dimethylphenylboronic acid+3-BromobenzonitrilePd catalyst, K2CO3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions: 3-(2,4-Dimethylphenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidation.
Major Products:
Substitution: Substituted benzonitriles.
Reduction: 3-(2,4-Dimethylphenyl)benzylamine.
Oxidation: 3-(2,4-Dimethylphenyl)benzoic acid.
科学研究应用
Chemistry: 3-(2,4-Dimethylphenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for drug design and development.
Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its aromatic structure contributes to the stability and performance of these materials.
作用机制
The mechanism of action of 3-(2,4-Dimethylphenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties .
相似化合物的比较
Benzonitrile: The parent compound without the 2,4-dimethyl substitution.
2,4-Dimethylbenzonitrile: A similar compound with the nitrile group directly attached to the 2,4-dimethylphenyl ring.
3-Phenylbenzonitrile: A compound with a phenyl group instead of the 2,4-dimethylphenyl group.
Uniqueness: 3-(2,4-Dimethylphenyl)benzonitrile is unique due to the presence of both the nitrile group and the 2,4-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
属性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)benzonitrile |
InChI |
InChI=1S/C15H13N/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 |
InChI 键 |
KVNHWPAOIRMEBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)
